

Magnetic properties of Al-Ni intermetallic compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium-nickel

Cat. No.: B105184

[Get Quote](#)

Introduction to Magnetism in Al-Ni Intermetallics

Intermetallic compounds, such as those in the Al-Ni system, are ordered alloys formed between two or more metallic elements. Their distinct crystal structures and electronic configurations give rise to a range of physical properties, including unique magnetic behaviors. The magnetism in these materials originates from the spin and orbital angular momenta of electrons.^[1] While pure aluminum is paramagnetic (weakly attracted to magnetic fields) and pure nickel is ferromagnetic (strongly attracted to magnetic fields), the magnetic properties of their intermetallic compounds are not a simple average of the constituents.^[2] Instead, the properties are dictated by the specific stoichiometry, crystal structure, and the resulting electronic band structure of each compound.^[3] The magnetic behavior of Al-Ni alloys is highly dependent on composition, heat treatment, and mechanical processing.^[3]

Magnetic Properties of Key Al-Ni Intermetallic Phases

The magnetic properties of Al-Ni compounds vary significantly across the phase diagram. Generally, the magnetic moment increases with higher nickel concentration.^[4]

- Al-rich Phases (Al₃Ni, Al₃Ni₂): The aluminum-rich compounds in the system are generally non-magnetic.^{[5][6][7][8]} The high concentration of aluminum atoms leads to a dilution of the nickel magnetic moments and an electronic structure that does not favor spontaneous magnetic ordering.

- **Equiatomic Phase (AlNi):** The B2-structured AlNi compound is also confirmed to be non-magnetic.^[9] First-principles calculations of its electronic structure show no net magnetic moment.^{[4][9]}
- **Ni-rich Phase (AlNi₃):** In contrast to the other phases, the nickel-rich AlNi₃ (also commonly denoted as Ni₃Al) exhibits ferromagnetism.^{[4][10][11]} The high concentration of nickel atoms allows for the necessary electronic interactions to establish a long-range ferromagnetic order.^[4]

Quantitative Magnetic Data Summary

The following table summarizes the calculated magnetic properties for the primary Al-Ni intermetallic phases based on data from computational materials science databases.

Intermetallic Phase	Crystal System	Space Group	Magnetic Ordering	Total Magnetization (μB/f.u.)	Reference
Al ₃ Ni	Orthorhombic	Pnma	Non-magnetic	0.00	^{[7][8]}
Al ₃ Ni ₂	Trigonal	P-3m1	Non-magnetic	0.00	^{[5][6]}
AlNi	Cubic	Pm-3m	Non-magnetic	0.00	^[9]
AlNi ₃	Cubic	Pm-3m	Ferromagnetic	0.73 - 0.92	^{[10][11]}

Note: μB/f.u. stands for Bohr magnetons per formula unit.

Methodologies for Characterization

The magnetic properties of Al-Ni intermetallics are determined through a combination of precise experimental measurements and advanced computational modeling.

Experimental Protocols

3.1.1 Sample Preparation Samples of Al-Ni intermetallic compounds for magnetic characterization are typically synthesized using methods such as arc melting, casting, or powder metallurgy to achieve the desired stoichiometry and phase purity.[12] Subsequent heat treatment is often necessary to ensure crystallographic ordering and microstructural homogeneity.[3]

3.1.2 Vibrating Sample Magnetometry (VSM) VSM is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature. [13]

- **Principle:** The sample is mounted on a rod and vibrated (typically sinusoidally) within a uniform magnetic field.[13] According to Faraday's Law of Induction, the changing magnetic flux from the vibrating sample's magnetic moment induces a voltage in a set of stationary pickup coils.[13] This induced voltage is directly proportional to the magnetic moment of the sample.
- **Procedure:**
 - A small, precisely weighed sample is fixed to the sample holder.
 - The sample is placed within the magnet poles of the VSM.
 - The sample is set into vibration at a constant frequency and amplitude.
 - An external magnetic field is applied and swept over a desired range (e.g., -2 T to +2 T).
 - The induced voltage in the pickup coils is measured at each field step.
 - The data is processed to generate a hysteresis loop (Magnetization vs. Applied Field), from which key parameters like saturation magnetization, remanence, and coercivity are determined.[14]

3.1.3 Superconducting Quantum Interference Device (SQUID) Magnetometry SQUID magnetometry is an extremely sensitive method for measuring very small magnetic moments, making it ideal for characterizing weakly magnetic materials.[15][16]

- Principle: The core of the instrument is the SQUID, which consists of a superconducting ring containing one or two Josephson junctions.[15] A change in magnetic flux passing through the superconducting loop induces a change in the current, which can be measured with exceptionally high precision.[16]
- Procedure:
 - The sample is placed in a sample holder and moved through a set of superconducting detection coils.
 - This motion causes a change in magnetic flux, which is detected by the SQUID.
 - The SQUID system measures the change in current, which is proportional to the sample's magnetic moment.
 - Measurements can be performed over a wide range of temperatures (from below 2 K to 1000 K) and magnetic fields (up to 7 T).[17] This allows for the determination of magnetic susceptibility versus temperature, which helps identify magnetic transition temperatures (e.g., the Curie temperature).[15][16]

Computational Protocols

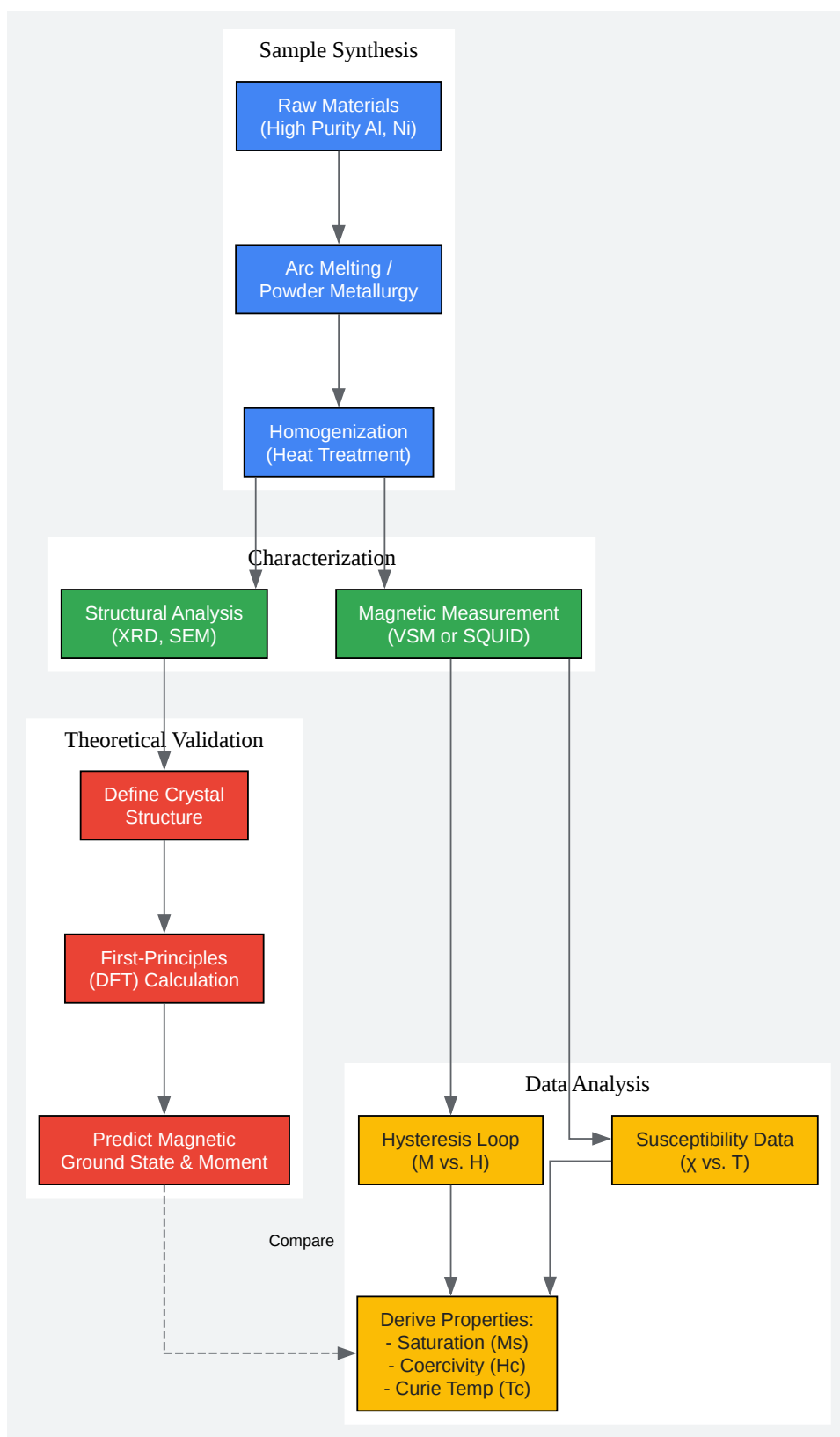
3.2.1 First-Principles Calculations (Density Functional Theory - DFT) First-principles calculations, based on DFT, are a powerful theoretical tool for predicting the magnetic properties of materials from their fundamental electronic structure without empirical parameters.[18]

- Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18] The total energy of the system is expressed as a functional of the electron density. By solving the Kohn-Sham equations, one can obtain the ground-state energy, electron density, and from these, derive properties like the magnetic moment and magnetic ordering.[18]
- Procedure:
 - The crystal structure (lattice parameters and atomic positions) of the Al-Ni compound is defined as the input.

- The electronic structure is calculated self-consistently.
- Spin-polarized calculations are performed, allowing the energies of different magnetic configurations (e.g., ferromagnetic, antiferromagnetic, non-magnetic) to be compared.
- The configuration with the lowest total energy is predicted to be the ground state.
- The total magnetic moment per formula unit and the local magnetic moments on individual atoms are calculated from the resulting spin-polarized electron density.[\[18\]](#)

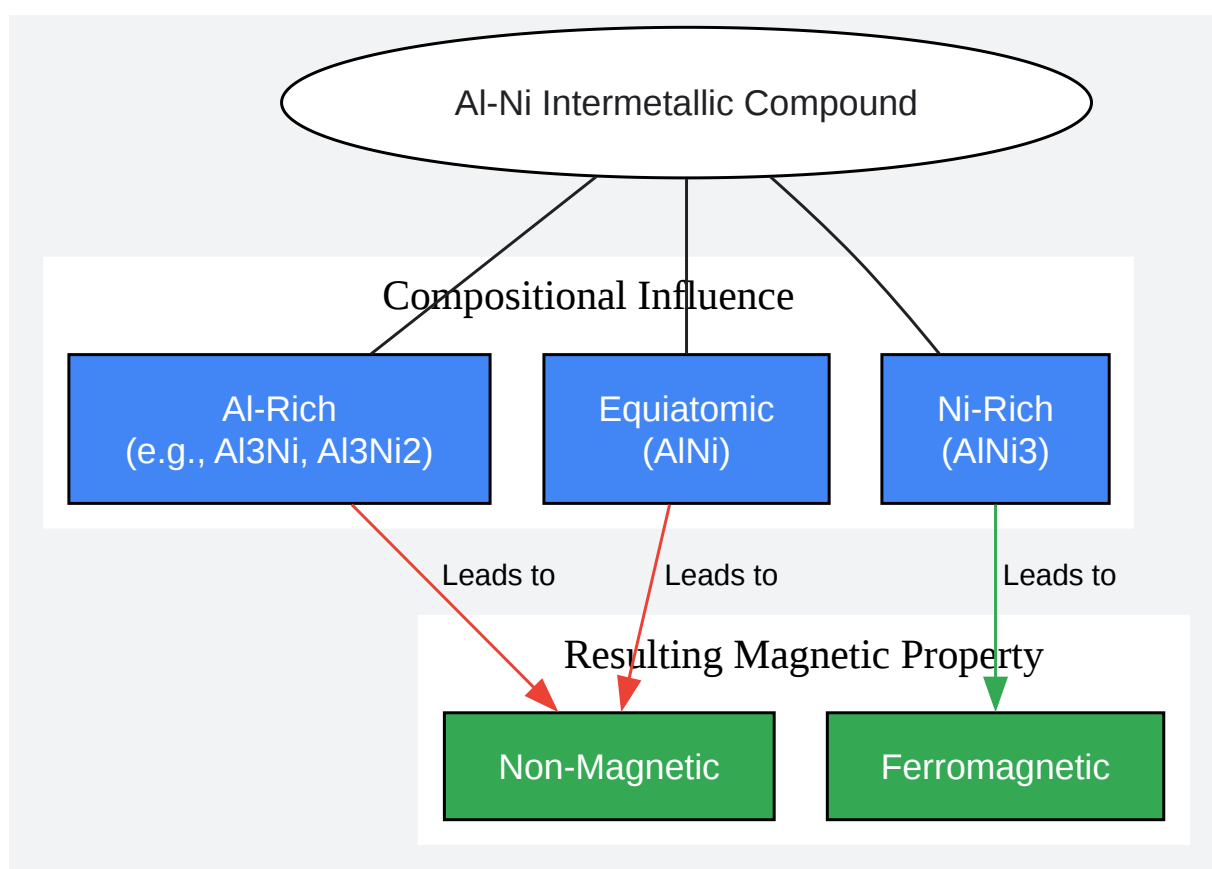
Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visualizations of the processes and correlations involved in studying Al-Ni intermetallics.



[Click to download full resolution via product page](#)

Caption: Experimental and theoretical workflow for characterizing Al-Ni magnetic properties.



[Click to download full resolution via product page](#)

Caption: Logical relationship between Ni content and magnetism in Al-Ni intermetallics.

Conclusion

The magnetic properties of Al-Ni intermetallic compounds are intrinsically linked to their stoichiometry and crystal structure. While Al-rich and equiatomic phases like Al₃Ni, Al₃Ni₂, and AlNi are non-magnetic, the Ni-rich phase AlNi₃ exhibits ferromagnetism due to the increased concentration and interaction of Ni atoms. The characterization of these properties relies on a synergistic approach, combining precise experimental techniques such as VSM and SQUID magnetometry with the predictive power of first-principles computational methods. This detailed understanding is essential for the informed design and application of Al-Ni alloys in fields ranging from high-temperature structural components to specialized electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnetism of first-row transition metal complexes [wwwchem.uwimona.edu.jm]
- 2. meadmetals.com [meadmetals.com]
- 3. Magnetic alloy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-1057: Al₃Ni₂ (trigonal, P-3m1, 164) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. mp-622209: Al₃Ni (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. mp-2593: AlNi₃ (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 12. scribd.com [scribd.com]
- 13. measurlabs.com [measurlabs.com]
- 14. lakeshore.com [lakeshore.com]

- 15. Magnetic Measurements using a Superconducting Quantum Interference Device(SQUID Magnetometer) | SIMS [sims.csep.ucsb.edu]
- 16. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 17. SQUID Magnetometry and Low Temperature | ICMC [icmm.csic.es]
- 18. Understanding and optimization of hard magnetic compounds from first principles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Magnetic properties of Al-Ni intermetallic compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105184#magnetic-properties-of-al-ni-intermetallic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com